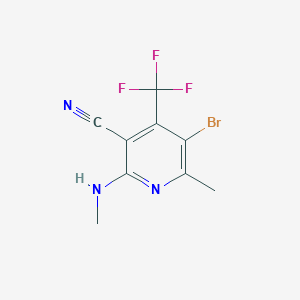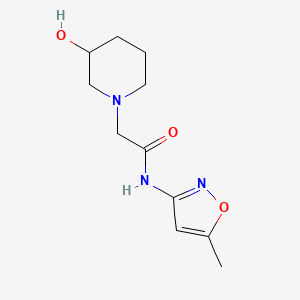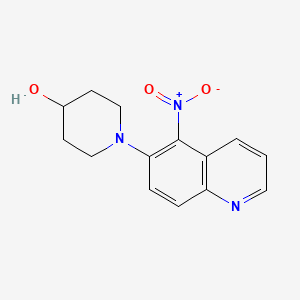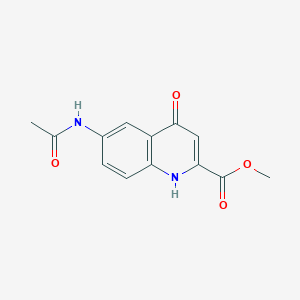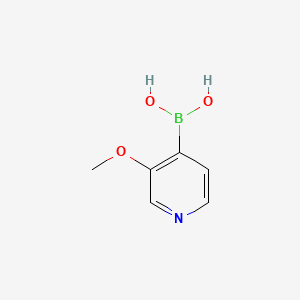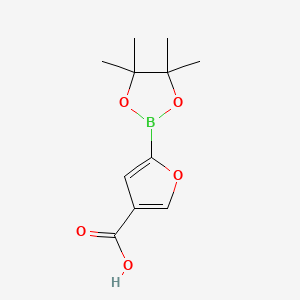![molecular formula C12H17N3O2 B1462958 tert-Butyl-2-Methyl-5H-Pyrrolo[3,4-d]pyrimidin-6(7H)-carboxylat CAS No. 1160995-19-6](/img/structure/B1462958.png)
tert-Butyl-2-Methyl-5H-Pyrrolo[3,4-d]pyrimidin-6(7H)-carboxylat
Übersicht
Beschreibung
Tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
mTOR-Kinase-Inhibition
Diese Verbindung wurde als potenzieller Inhibitor der mTOR-Kinase (mammalian target of rapamycin) identifiziert. mTOR ist ein wichtiger Regulator von Zellwachstum, -proliferation und -überleben. mTOR-Inhibitoren finden Anwendung in der Krebstherapie, da sie die Signalwege blockieren können, die das Tumorwachstum und die Proliferation antreiben .
PI3-Kinase-Inhibition
Ähnlich wie mTOR sind Phosphoinositid-3-Kinasen (PI3-Kinasen) Enzyme, die an zellulären Funktionen wie Wachstum, Proliferation, Differenzierung, Beweglichkeit und Überleben beteiligt sind. Verbindungen, die PI3-Kinasen hemmen, sind wertvoll für die Behandlung von Krankheiten wie Krebs, bei denen diese Signalwege häufig dysreguliert sind .
Antibakterielle Aktivität
Derivate von Pyrrolopyrimidin, zu denen auch tert-Butyl-2-Methyl-5H-Pyrrolo[3,4-d]pyrimidin-6(7H)-carboxylat gehört, haben eine vielversprechende antibakterielle Aktivität gezeigt. Sie wurden gegen verschiedene Bakterienstämme getestet, darunter grampositive und gramnegative Bakterien, und einige haben eine moderate bis gute antibakterielle Aktivität gezeigt .
Antikrebsanwendungen
Die Synthese von funktionell wichtigen Pyrimidinen, einschließlich dieser Verbindung, wurde aufgrund ihrer potenziellen entzündungshemmenden Aktivitäten berichtet. Diese Verbindungen könnten bei der Entwicklung neuer entzündungshemmender Medikamente verwendet werden .
Zytotoxische Aktivitäten
Forschungen haben gezeigt, dass bestimmte Pyrrolopyrimidin-Derivate zytotoxische Aktivitäten gegen verschiedene Krebszelllinien aufweisen. Dies deutet darauf hin, dass this compound ein Vorläufer oder ein Kandidat für die Entwicklung von Krebsmedikamenten sein könnte .
Wirkmechanismus
Target of Action
The primary targets of pyrido[2,3-d]pyrimidine derivatives, which include tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, are often enzymes like dihydrofolate reductase (DHFR) and various kinases . These enzymes play crucial roles in cellular processes such as cell growth and proliferation.
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function . This interaction can lead to changes in the cellular processes controlled by these enzymes, potentially leading to therapeutic effects.
Biochemical Pathways
The inhibition of enzymes like DHFR and various kinases disrupts the biochemical pathways they are involved in. For instance, DHFR is a key enzyme in the folate pathway, which is essential for DNA synthesis and cell division. Inhibition of this enzyme can therefore halt cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability. The compound’s degree of lipophilicity, for instance, allows it to easily diffuse into cells . .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its specific targets and the pathways they are involved in. For instance, if the compound targets DHFR, it could lead to a decrease in DNA synthesis and cell division, potentially leading to a halt in the proliferation of certain cells .
Biochemische Analyse
Biochemical Properties
tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can bind to specific proteins, modulating their activity and stability .
Cellular Effects
The effects of tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival . By inhibiting key components of this pathway, tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and proteins, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the target molecule . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular responses, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing harm .
Metabolic Pathways
tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound and minimizing potential side effects .
Transport and Distribution
The transport and distribution of tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
tert-butyl 2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-13-5-9-6-15(7-10(9)14-8)11(16)17-12(2,3)4/h5H,6-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNOCWXSPOTSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CN(CC2=N1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676707 | |
| Record name | tert-Butyl 2-methyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160995-19-6 | |
| Record name | tert-Butyl 2-methyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


